(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
CAS No.: 6318-23-6
Cat. No.: VC20783571
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6318-23-6 |
---|---|
Molecular Formula | C6H13NO5 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2 |
Standard InChI Key | WCWOEQFAYSXBRK-UHFFFAOYSA-N |
SMILES | C(C1C(C(C(C(O1)N)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)N)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
Beta-D-galactopyranosylamine is characterized by its specific stereochemical configuration indicated in its systematic name: (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. This aminosugar has the following key identifiers:
Table 1: Key Chemical Identifiers
Parameter | Value |
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Molecular Formula | C₆H₁₃NO₅ |
Molecular Weight | 179.17 g/mol |
CAS Registry Number | 74867-91-7 |
IUPAC Name | beta-D-galactopyranosylamine |
InChI Key | WCWOEQFAYSXBRK-FPRJBGLDSA-N |
The compound features the basic pyranose (six-membered) ring structure with specific stereochemistry, including an amino group at the C-2 position in the beta configuration, which distinguishes it from other aminosugars .
Structural Configuration and Stereochemistry
The nomenclature "(2R,3R,4S,5R,6R)" precisely defines the stereochemical configuration at each carbon atom in the pyranose ring. This stereochemical arrangement is crucial for its recognition by biological systems and contributes significantly to its biochemical properties. The compound adopts the beta configuration at the anomeric position (C-2), which positions the amino group equatorially to the pyranose ring. This specific orientation influences the compound's reactivity and binding capabilities in biological systems.
The InChI code (1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1) provided in the search results comprehensively defines this stereochemical arrangement .
Physical and Chemical Properties
Physical Characteristics
Based on commercial data, beta-D-galactopyranosylamine typically appears as a white to yellow solid with high purity (approximately 98%) . Being a sugar derivative with multiple hydroxyl groups, it exhibits characteristics typical of carbohydrates including:
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High water solubility due to multiple hydroxyl groups
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Low solubility in non-polar organic solvents
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Crystalline structure in pure form
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Hygroscopic nature common to aminosugars
Chemical Reactivity
The presence of an amine group at the anomeric position significantly alters the reactivity profile compared to conventional sugars. This amino functionality serves as a nucleophilic center that can participate in various chemical transformations:
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Acylation reactions with carboxylic acids or their derivatives
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Nucleophilic addition to electrophiles
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Glycosidic bond formation (as the glycosyl donor)
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Coordination with metals through the amino nitrogen
Multiple hydroxyl groups present in the molecule can undergo typical alcohol reactions such as etherification, esterification, and oxidation under appropriate conditions.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of beta-D-galactopyranosylamine involves specialized carbohydrate chemistry techniques. Although the search results don't provide direct synthetic methods for this specific compound, similar aminosugars are typically prepared through several established approaches:
Table 2: Common Synthetic Strategies for Aminosugars
Synthetic Route | Key Characteristics | Advantages |
---|---|---|
Glycosylation with ammonia or amines | Direct approach using protected sugar derivatives | Can be stereoselective with proper conditions |
Reduction of oximes or nitro compounds | Involves reduction of C=N or NO₂ precursors | Versatile and widely applicable |
Azide reduction | Uses sugar azides as intermediates | Mild conditions, high stereoselectivity |
Rearrangement reactions | Includes Amadori and related rearrangements | Access to diverse structural variants |
Derivative Formation
The search results provide insight into derivative formation, particularly with the example of N-oleoyl β-D-galactopyranosylamine (GOA). This derivative was synthesized through an amide coupling reaction between oleic acid and β-D-galactopyranosylamine, as described in result . The procedure involves:
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Activation of oleic acid with HATU (coupling reagent) in DMF at 0°C
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Addition of DIPEA as a base
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Subsequent addition of β-D-galactopyranosylamine
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Purification by HPLC to yield the desired amide product (78% yield)
This demonstrates the nucleophilic capability of the amino group in β-D-galactopyranosylamine and illustrates potential functionalization pathways for this compound.
Structural Relationships to Other Compounds
Comparison with Related Aminosugars
The search results reveal information about structurally related compounds that help contextualize the properties of beta-D-galactopyranosylamine:
Table 3: Comparison of Related Aminosugar Compounds
These structural variations highlight the diversity of aminosugars and how minor changes in stereochemistry can lead to distinct compounds with potentially different biological activities.
Derivative Properties and Behavior
The search results provide interesting information about the derivative N-oleoyl β-D-galactopyranosylamine (GOA), particularly regarding its self-assembly properties:
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GOA forms vesicles that undergo temperature-dependent morphological transitions to fibers
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SAXS measurements indicate a lamellar ordering in the fiber state with a d-spacing of 37.40 Å
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When heated above the main phase transition temperature, the d-spacing increases to 45.53 Å, suggesting a more disordered molecular packing in the fluid vesicular state
These observations illustrate how derivatization of beta-D-galactopyranosylamine can lead to amphiphilic compounds with self-assembly properties, potentially useful for drug delivery or material science applications.
Analytical and Synthetic Challenges
Stereochemical Control
One of the main challenges in working with beta-D-galactopyranosylamine is controlling stereochemistry during synthesis. The specific (2R,3R,4S,5R,6R) configuration requires careful selection of starting materials and reaction conditions. While search result doesn't directly address our compound, it mentions the importance of stereochemical control in tetrahydropyran derivatives synthesis:
"The cis stereoselectivity of these reactions is anticipated based on the proposed mechanisms for these reactions and determined by bi-dimensional spectroscopic study (NOESY spectra) and by X-ray crystallography..."
This highlights the importance of analytical techniques in confirming stereochemical outcomes in complex carbohydrate synthesis.
Purification and Characterization
The search results indicate that purification of aminosugar derivatives often requires specialized techniques such as HPLC . The multiple hydroxyl groups present challenges for purification due to high polarity and potential for hydrogen bonding with impurities.
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